molecular formula C14H10ClIO2 B320469 4-Chlorophenyl 3-iodo-4-methylbenzoate

4-Chlorophenyl 3-iodo-4-methylbenzoate

Cat. No.: B320469
M. Wt: 372.58 g/mol
InChI Key: UWFUWUOJQLERMV-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3-iodo-4-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with a 4-chlorophenyl group, an iodine atom at the 3-position, and a methyl group at the 4-position. The iodine atom introduces significant steric bulk and polarizability, which can influence reactivity in substitution reactions and crystal packing .

Properties

Molecular Formula

C14H10ClIO2

Molecular Weight

372.58 g/mol

IUPAC Name

(4-chlorophenyl) 3-iodo-4-methylbenzoate

InChI

InChI=1S/C14H10ClIO2/c1-9-2-3-10(8-13(9)16)14(17)18-12-6-4-11(15)5-7-12/h2-8H,1H3

InChI Key

UWFUWUOJQLERMV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Family

Methyl 3-Iodo-4-Methylbenzoate (CAS 90347-66-3)
  • Structure : Differs by replacing the 4-chlorophenyl ester group with a methyl ester.
  • Properties: Lower molecular weight (310.52 g/mol vs. ~436.7 g/mol estimated for the target compound) due to the absence of the chlorophenyl group. The methyl ester may enhance solubility in non-polar solvents compared to the bulkier aromatic ester .
  • Applications : Primarily used as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions where iodine serves as a leaving group.
[3-(4-Chlorophenyl)-4-Oxo-2-(Trifluoromethyl)Chromen-7-Yl] 4-Methylbenzoate (CAS 369394-36-5)
  • Structure : Incorporates a chromen ring system with a trifluoromethyl group, increasing structural complexity.
  • Properties : Higher molecular weight (458.8 g/mol) and lipophilicity (XLogP3 = 6.5) compared to the target compound. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making it relevant in materials science or drug design .
  • Applications: Potential use in optoelectronics or as a bioactive molecule due to its extended conjugation and fluorine content.

Halogen-Substituted Aromatic Ketones and Esters

(E)-1-(4-Chlorophenyl)-3-(4-Isopropylphenyl) Prop-2-En-1-One
  • Structure : A chalcone derivative with a 4-chlorophenyl group and an isopropyl-substituted aromatic ring.
  • Properties : The α,β-unsaturated ketone system enables conjugation, influencing UV-Vis absorption and reactivity in Michael addition reactions. Lacks the ester functionality, reducing hydrolytic stability compared to benzoate esters .
  • Applications : Studied for cytotoxic activity, highlighting the role of the chlorophenyl group in biological interactions .
Fenvalerate (CAS 51630-58-1)
  • Structure: A pyrethroid ester with a cyano group and 4-chlorophenyl substituent.
  • Properties: Higher molecular weight (419.90 g/mol) and insecticidal activity due to the cyano-phenoxybenzyl group. The ester linkage is critical for its neurotoxic mechanism in pests .

Computational Insights from DFT Studies

Compounds like 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one and (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one have been analyzed using DFT methods. Key findings include:

  • Electronic Properties : The chlorophenyl group reduces HOMO-LUMO gaps, enhancing charge transfer capabilities.

Data Table: Key Properties of 4-Chlorophenyl 3-Iodo-4-Methylbenzoate and Analogues

Compound Name Molecular Weight (g/mol) Key Substituents XLogP3 Applications Reference
This compound ~436.7* 3-Iodo, 4-methyl, 4-chlorophenyl N/A Pharmaceutical intermediate
Methyl 3-Iodo-4-Methylbenzoate 310.52 3-Iodo, 4-methyl N/A Organic synthesis
[3-(4-Chlorophenyl)-4-Oxo-...]† 458.8 Trifluoromethyl, chromen 6.5 Materials science, optoelectronics
Fenvalerate 419.90 Cyano, phenoxybenzyl N/A Insecticide

*Estimated based on structural similarity. †Full name abbreviated for space; see Section 2.1 for details.

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